2-(Octadecyloxy)ethanol (CAS 9005-00-9), representing the class of polyoxyethylene stearyl ethers, is a non-ionic, bio-based surfactant characterized by a hydrophobic octadecyl (C18) chain and a hydrophilic polyoxyethylene/ethanol moiety. In industrial and pharmaceutical procurement, it is primarily sourced as a critical emulsifier, solubilizing agent, and structural stabilizer for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Unlike standard short-chain or unsaturated surfactants, its saturated C18 tail provides exceptional oxidative stability and promotes highly ordered lipid packing at the water-oil interface. This structural rigidity translates to superior thermal stability, high encapsulation efficiencies for lipophilic active pharmaceutical ingredients (APIs), and excellent compatibility with both terminal sterilization processes (autoclaving) and long-term aqueous storage, making it a foundational excipient in advanced drug delivery and high-end cosmetic formulations [1].
Substituting 2-(Octadecyloxy)ethanol with more common non-ionic surfactants, such as Polysorbate 80 (Tween 80) or shorter-chain fatty alcohol ethers, frequently compromises formulation integrity in high-stress environments. Generic polysorbates often fail to maintain tight particle size distributions in lipid nanoparticles, leading to vesicle swelling (>200 nm) that prevents sterile filtration. Furthermore, unsaturated generic alternatives are prone to oxidative degradation and cannot withstand the thermal stress of high-temperature autoclaving without irreversible phase separation. In specialized drug delivery, generic substitutes also lack the specific membrane-fluidizing properties required to inhibit P-glycoprotein (P-gp) efflux pumps, thereby reducing the bioavailability of co-delivered APIs. Consequently, downgrading to a generic surfactant risks catastrophic batch failure during terminal sterilization and significantly shortens the shelf-life of aqueous dispersions [1].
In the formulation of targeted liposomes and solid lipid nanoparticles (SLNs), the choice of surfactant directly dictates the structural integrity and loading capacity of the carrier. When utilizing 2-(Octadecyloxy)ethanol, liposomal systems maintain a highly controlled mean vesicle size of 130–160 nm, which is critical for sterile filtration and avoiding reticuloendothelial system (RES) clearance. In direct contrast, the addition of standard Polysorbate 80 (Tween 80) causes significant vesicle swelling, increasing the particle size to >260 nm. Furthermore, the octadecyl ether structure enables an exceptional encapsulation efficiency of up to 99% for difficult-to-load APIs (such as apomorphine), vastly outperforming the <70% efficiency typically observed with standard polysorbate baselines [1].
| Evidence Dimension | Vesicle size and encapsulation efficiency |
| Target Compound Data | 130–160 nm size; up to 99% encapsulation efficiency |
| Comparator Or Baseline | Polysorbate 80 (Tween 80) (>260 nm size; <70% encapsulation) |
| Quantified Difference | >100 nm reduction in particle size; >29% absolute increase in encapsulation efficiency |
| Conditions | Liposomal formulation of apomorphine in aqueous dispersion |
Procuring this specific surfactant ensures nanocarriers remain below the 200 nm sterile-filtration threshold while maximizing the payload of expensive APIs.
Terminal sterilization via autoclaving is a highly demanding process that routinely causes phase separation in standard emulsions. Formulations stabilized by 2-(Octadecyloxy)ethanol exhibit robust meta-stable emulsion integrity, maintaining uniform phase distribution even when subjected to high-temperature autoclaving (121°C). In comparison, emulsions relying solely on standard polysorbates (e.g., Polysorbate 80) as the primary surfactant frequently fail the reconstitution criterion post-autoclaving, exhibiting irreversible oil-aqueous phase separation unless heavily modified with secondary stabilizers. The superior thermal resilience of the octadecyl ether linkage prevents the dehydration of the hydrophilic headgroup at elevated temperatures, preserving the protective interfacial film [1].
| Evidence Dimension | Emulsion stability post-autoclaving (121°C) |
| Target Compound Data | Maintains meta-stable emulsion integrity without phase separation |
| Comparator Or Baseline | Polysorbate 80 (Irreversible phase separation without secondary stabilizers) |
| Quantified Difference | Complete prevention of thermal-induced phase separation |
| Conditions | High-temperature autoclaving of oil-in-water ophthalmic/parenteral emulsions |
Eliminates the need for complex, multi-surfactant stabilization systems when manufacturing terminally sterilized liquid formulations.
Beyond its role as a structural excipient, 2-(Octadecyloxy)ethanol provides active functional benefits in advanced drug delivery by reversing multidrug resistance. In vitro studies demonstrate that solid lipid nanoparticles formulated with this specific octadecyl ether surfactant actively inhibit P-glycoprotein (P-gp) efflux pumps. When evaluated in drug-resistant cell lines (e.g., A2780/Taxol cells), these formulations significantly increase the intracellular accumulation of chemotherapeutics compared to formulations using inert baseline surfactants like Pluronic F68 or standard Tweens. The specific interaction between the C18 lipid tail and the cellular membrane fluidizes the lipid bilayer, directly disrupting the efflux pump mechanism and enhancing API bioavailability [1].
| Evidence Dimension | Intracellular API accumulation via P-gp efflux inhibition |
| Target Compound Data | Significant active inhibition of P-gp, reversing multidrug resistance |
| Comparator Or Baseline | Inert surfactants (e.g., Pluronic F68, Tween 20) (No active efflux inhibition) |
| Quantified Difference | Enables therapeutic efficacy in previously resistant cell lines |
| Conditions | In vitro drug-resistant A2780/Taxol cell models |
Allows formulators to dual-purpose their surfactant as both a structural stabilizer and a bioavailability enhancer, reducing the need for separate efflux-inhibiting APIs.
The commercial viability of aqueous solid lipid nanoparticles (SLNs) is often limited by lipid polymorphic transitions during storage, which lead to particle aggregation and gelation. 2-(Octadecyloxy)ethanol acts as a potent crystal-habit modifier at the lipid-water interface. SLNs stabilized with this compound demonstrate exceptional long-term stability, with lipid degradation restricted to <10% over a 2-year period. In contrast, SLNs prepared with shorter-chain non-ionic surfactants or standard ionic surfactants are prone to rapid polymorphic shifts, resulting in macroscopic gelation and loss of particle size uniformity within months. The saturated C18 chain of 2-(Octadecyloxy)ethanol perfectly co-crystallizes with solid lipid matrices, preventing the expulsion of the API and maintaining a fluid, non-gelled dispersion for up to 3 years [1].
| Evidence Dimension | Long-term physical stability and lipid degradation |
| Target Compound Data | <10% degradation over 2 years; prevents gelation for up to 3 years |
| Comparator Or Baseline | Short-chain non-ionic/ionic surfactants (Macroscopic gelation within months) |
| Quantified Difference | >2-year extension in physical shelf-life |
| Conditions | Aqueous solid lipid nanoparticle (SLN) dispersions stored at ambient or refrigerated conditions |
Drastically reduces cold-chain logistics requirements and extends the commercial shelf-life of lipid-based nanomedicines.
Due to its ability to restrict liposome and SLN vesicle size to 130–160 nm, 2-(Octadecyloxy)ethanol is the preferred surfactant for parenteral formulations requiring terminal 0.22 µm sterile filtration, preventing the >260 nm swelling seen with generic polysorbates[1].
Its exceptional thermal stability prevents phase separation during 121°C autoclaving, making it ideal for manufacturing meta-stable oil-in-water eye drops without the need for complex, multi-surfactant stabilization systems [1].
Its functional ability to inhibit P-glycoprotein (P-gp) efflux makes it a critical excipient for formulating oral bioavailability-enhancing lipid carriers for chemotherapeutics and BCS Class IV drugs, overcoming the limitations of inert structural surfactants [1].
Its anti-gelation properties and ability to co-crystallize with lipid matrices make it the optimal emulsifier for high-end, anti-aging solid lipid nanoparticle creams requiring multi-year stability (up to 3 years) without cold-chain logistics [1].
Corrosive;Irritant;Environmental Hazard